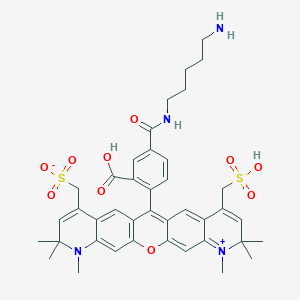
APDye 594 Cadaverine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 594 Cadaverine: is a carbonyl reactive building block used to modify carboxylic groups in the presence of activators or activated esters through a stable amide bond . It is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594 . This compound is widely used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: APDye 594 Cadaverine is synthesized by modifying carboxylic groups in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide), or activated esters like NHS (N-Hydroxysuccinimide) esters . The reaction typically involves forming a stable amide bond between the cadaverine and the carboxylic group.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory methods. The process ensures high purity and consistency of the product, which is crucial for its applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: APDye 594 Cadaverine primarily undergoes substitution reactions where it reacts with carboxylic acids, aldehydes, and ketones . It can also react with glutamine residues through an enzyme-catalyzed transamidation reaction .
Common Reagents and Conditions:
Carboxylic Acids: Reacts in the presence of coupling agents like EDC or DCC.
Aldehydes and Ketones: Reacts under mild conditions to form stable products.
Glutamine Residues: Reacts via enzyme-catalyzed transamidation.
Major Products: The major products formed from these reactions are amide bonds, which are stable and useful for various labeling and tracking applications .
Applications De Recherche Scientifique
Chemistry: APDye 594 Cadaverine is used as a reactive dye for labeling proteins via a carboxylic acid moiety. It is also employed as a polar tracer due to its bright fluorescence and water solubility .
Biology: In biological research, it is used for cell tracking and tracing applications. The dye can be fixed in cells by treatment with formaldehyde or glutaraldehyde, making it useful for imaging and flow cytometry .
Medicine: this compound is used in medical research for labeling and detecting specific proteins and peptides. It helps in studying cellular processes and diagnosing diseases .
Industry: In the industrial sector, it is used for labeling and localization of tissues, cells, and biomolecules in biomedical research .
Mécanisme D'action
APDye 594 Cadaverine exerts its effects by forming stable amide bonds with carboxylic groups in the presence of activators or activated esters . The molecular targets include carboxylic acids, aldehydes, ketones, and glutamine residues . The pathways involved in its mechanism of action are primarily substitution reactions and enzyme-catalyzed transamidation .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C40H46N4O10S2 |
|---|---|
Poids moléculaire |
806.9 g/mol |
Nom IUPAC |
[13-[4-(5-aminopentylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C40H46N4O10S2/c1-39(2)19-24(21-55(48,49)50)27-15-30-34(17-32(27)43(39)5)54-35-18-33-28(25(22-56(51,52)53)20-40(3,4)44(33)6)16-31(35)36(30)26-11-10-23(14-29(26)38(46)47)37(45)42-13-9-7-8-12-41/h10-11,14-20H,7-9,12-13,21-22,41H2,1-6H3,(H3-,42,45,46,47,48,49,50,51,52,53) |
Clé InChI |
PMLMXDFLDAUSPC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCN)C(=O)O)CS(=O)(=O)O)(C)C)C)CS(=O)(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


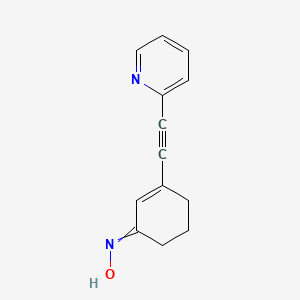
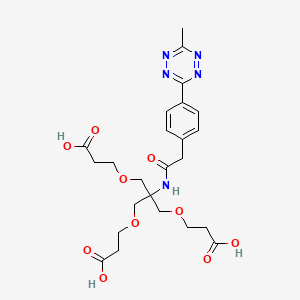
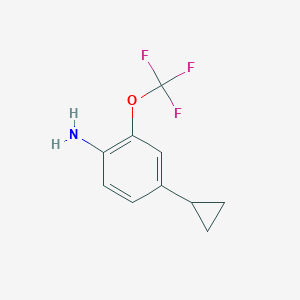
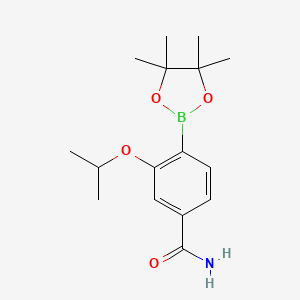
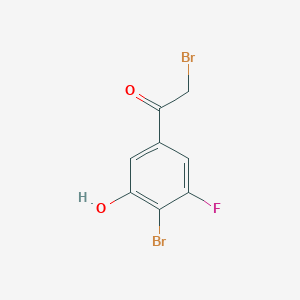
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)
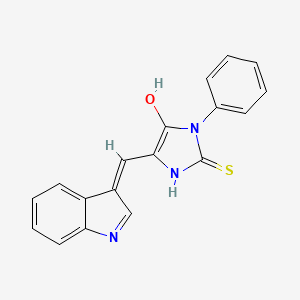


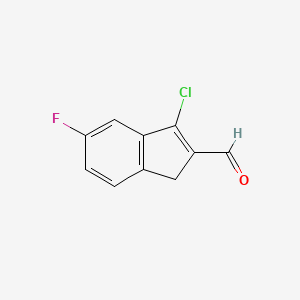
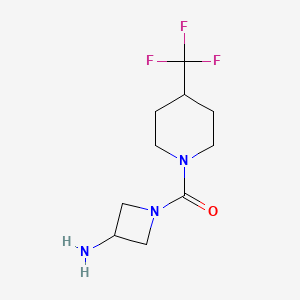
![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)
![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)
